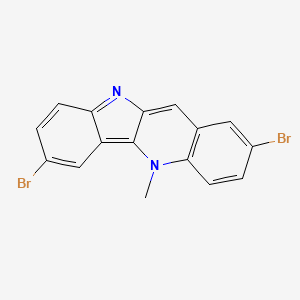
2,7-Dibromocryptolepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromocryptolepine, also known as this compound, is a useful research compound. Its molecular formula is C16H10Br2N2 and its molecular weight is 390.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity
Mechanism of Action
2,7-Dibromocryptolepine has been shown to possess antiplasmodial properties that are significantly more potent than its parent compound, cryptolepine. Research indicates that it has an IC50 value against Plasmodium falciparum (chloroquine-resistant strain K1) of approximately 0.25 µM, with a selectivity index (SI) of 113, indicating a favorable therapeutic window . Unlike cryptolepine, which intercalates into DNA, this compound does not exhibit this behavior but still inhibits hemozoin formation, suggesting an alternative mechanism of action .
Efficacy in Animal Models
In vivo studies demonstrate that this compound effectively reduces parasitemia by up to 90% in mice infected with Plasmodium berghei when administered intraperitoneally at a dose of 25 mg/kg . This finding underscores its potential as a lead compound for developing new antimalarial therapies.
Antileishmanial Activity
Research has also highlighted the antileishmanial effects of this compound against Leishmania donovani promastigotes. The compound has demonstrated apoptotic effects on these parasites, indicating its potential as an effective treatment for leishmaniasis .
Anticancer Properties
This compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of ovarian cancer cells and is particularly effective against adriamycin-resistant strains . The compound's ability to induce apoptosis in cancer cells may be linked to its interference with DNA synthesis and topoisomerase II activity .
Comparative Data Table
The following table summarizes the key findings regarding the applications of this compound:
Propriétés
Formule moléculaire |
C16H10Br2N2 |
|---|---|
Poids moléculaire |
390.07 g/mol |
Nom IUPAC |
2,7-dibromo-5-methylindolo[3,2-b]quinoline |
InChI |
InChI=1S/C16H10Br2N2/c1-20-15-5-3-10(17)6-9(15)7-14-16(20)12-8-11(18)2-4-13(12)19-14/h2-8H,1H3 |
Clé InChI |
JXZJTCBXPUJTCV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C=C3C1=C4C=C(C=CC4=N3)Br |
Synonymes |
2,7-dibromo-cryptolepine 2,7-dibromocryptolepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















